

L-Asparagine Monohydrate: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	L-Asparagine monohydrate	
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Introduction

L-Asparagine, a non-essential α-amino acid, plays a pivotal role in a multitude of physiological processes, from protein synthesis to nervous system function.[1][2] First isolated in 1806 from asparagus juice by French chemists Louis Nicolas Vauquelin and Pierre Jean Robiquet, it holds the distinction of being the first amino acid to be discovered.[2][3] As a non-essential amino acid, L-Asparagine can be synthesized by the human body and is not required directly from the diet.[1][4][5] Its monohydrate form, **L-Asparagine monohydrate**, is a common crystalline form used in research and various biochemical applications.

This technical guide provides an in-depth overview of **L-Asparagine monohydrate**, focusing on its core biochemistry, metabolic pathways, and its significant implications in health and disease, particularly in the context of cancer metabolism and drug development.

Physicochemical Properties of L-Asparagine Monohydrate

L-Asparagine monohydrate is a polar, aliphatic amino acid.[5] Its key physicochemical properties are summarized in the table below, providing essential data for researchers in experimental design and application.



Property	Value	Reference
CAS Number	5794-13-8	[6][7]
Molecular Formula	C4H10N2O4	[8]
Molecular Weight	150.13 g/mol	[7][8]
Appearance	White crystalline powder	[9]
Melting Point	233-235 °C (decomposes)	[6][7]
Solubility in Water	22 g/L (20 °C)	[6]
рН	4.0 - 5.5 (20 g/L in H₂O at 20 °C)	[6]
Optical Activity	[α]20/D +33.0° to +36.3° (c=10 in 6 M HCl)	
Density	1.543 g/cm ³	[7]

Biosynthesis and Metabolism

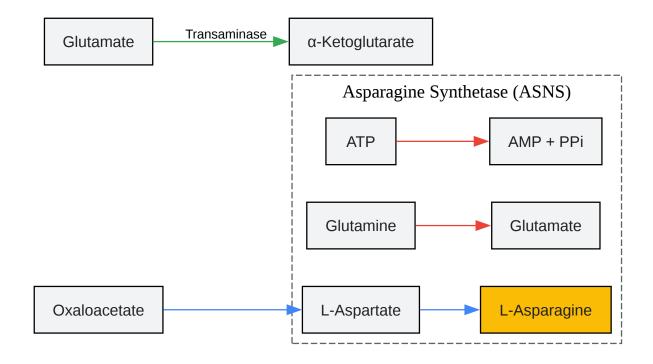
The human body synthesizes L-Asparagine from central metabolic intermediates, linking nitrogen and energy metabolism.[4]

Biosynthesis Pathway

The synthesis of L-Asparagine is a two-step process primarily occurring in the liver.[4]

- Formation of Aspartate: The precursor for asparagine is oxaloacetate, a key intermediate in the citric acid cycle. A transaminase enzyme converts oxaloacetate to L-aspartate by transferring an amino group from glutamate.[2][5]
- Formation of Asparagine: The enzyme Asparagine Synthetase (ASNS) catalyzes the final step. It facilitates the ATP-dependent transfer of an amide group from glutamine to aspartate, yielding L-asparagine, glutamate, AMP, and pyrophosphate.[2][4][5][10] This reaction is crucial for maintaining cellular asparagine homeostasis.





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Caption: Biosynthesis pathway of L-Asparagine from oxaloacetate.

Catabolism

The breakdown of L-Asparagine is catalyzed by the enzyme L-asparaginase, which hydrolyzes asparagine into L-aspartic acid and ammonia.[3][11] This process is particularly important in therapeutic contexts, as some cancer cells are deficient in ASNS and rely on extracellular asparagine.[10]

Core Biological Functions

L-Asparagine is integral to numerous cellular functions beyond its role as a protein building block.

Protein Synthesis and Stability: As one of the 20 proteinogenic amino acids, asparagine is a
fundamental component of proteins, contributing to their structure and function.[1][2] Its side
chain can form hydrogen bonds, often found at the ends of alpha-helices and in beta-sheet
turns, contributing to protein stability.[3]



- Nervous System Function: Asparagine is crucial for the development and function of the brain.[3] It serves as a precursor for the synthesis of neurotransmitters, including glutamate and aspartate, thereby influencing neuronal signaling, learning, and memory.[1][2]
- Glycoprotein Synthesis: It provides key sites for N-linked glycosylation, a critical post-translational modification where carbohydrate chains are attached to proteins.[3][4] This process is essential for proper protein folding, stability, and cell signaling.[4]
- Ammonia Detoxification: Asparagine plays a role in the transport of nitrogen and the
 detoxification of ammonia, a toxic byproduct of protein metabolism.[1][2] It acts as a nontoxic carrier, facilitating the safe removal of ammonia from the body through the urea cycle.
 [1][2]

Role in Cancer and Drug Development

The metabolism of asparagine is a critical area of research in oncology, as many cancer cells exhibit a unique dependency on this amino acid.

Asparagine Dependency in Cancer

While most normal cells can synthesize sufficient asparagine, certain cancer cells, notably those of acute lymphoblastic leukemia (ALL), have low expression of Asparagine Synthetase (ASNS).[10][12] This metabolic vulnerability makes them dependent on extracellular sources of asparagine for their rapid proliferation.[4][13] This dependency is not limited to leukemia; several solid tumors also show a reliance on asparagine.[14][15]

L-Asparaginase Therapy

The discovery of this dependency led to the development of L-asparaginase as a cornerstone chemotherapy for ALL.[4][12] This enzyme depletes circulating asparagine, effectively starving the cancer cells and leading to apoptosis.[4][10]

Signaling Pathways and Therapeutic Resistance

Resistance to L-asparaginase therapy often correlates with the upregulation of ASNS expression in cancer cells.[10][16] Several signaling pathways are implicated in the regulation of ASNS and asparagine metabolism in tumors, representing potential targets for overcoming resistance.

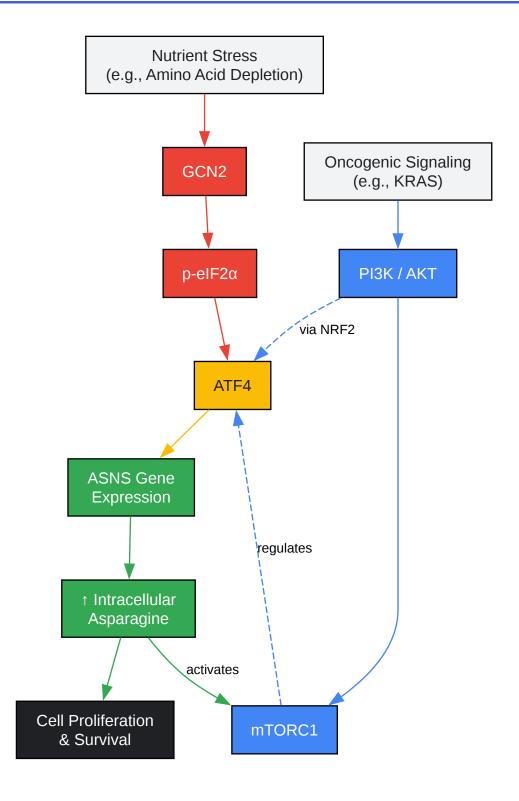




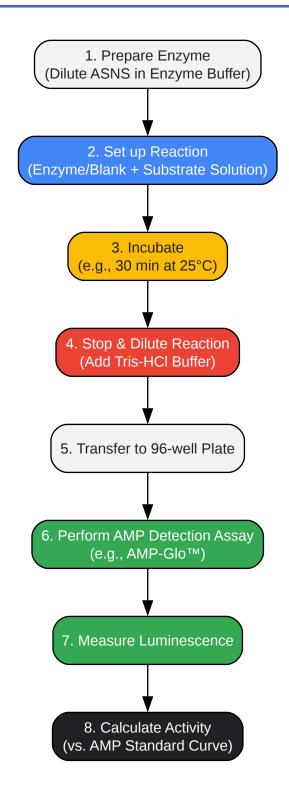


- PI3K/AKT/mTOR Pathway: In several cancers, including non-small-cell lung cancer (NSCLC) and colorectal cancer, this pathway promotes ASNS expression, contributing to asparagine biosynthesis and resistance to nutrient depletion.[12][14][15]
- ATF4 and the Amino Acid Response (AAR) Pathway: Under conditions of amino acid starvation, the GCN2-eIF2α-ATF4 pathway is activated.[12][13] ATF4 is a key transcription factor that drives the expression of ASNS to restore asparagine levels and promote cell survival.[12][13][15]









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